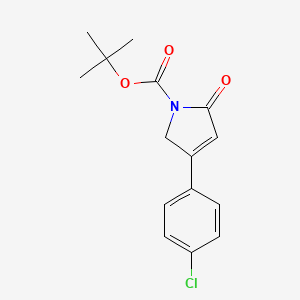

tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

Descripción

tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a synthetic organic compound that belongs to the class of pyrroles Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom This compound is characterized by the presence of a tert-butyl ester group, a 4-chlorophenyl group, and a 2-oxo-2,5-dihydro-1H-pyrrole core

Propiedades

IUPAC Name |

tert-butyl 3-(4-chlorophenyl)-5-oxo-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3/c1-15(2,3)20-14(19)17-9-11(8-13(17)18)10-4-6-12(16)7-5-10/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVTNSVQBHKTRFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=CC1=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate typically involves the following steps:

Formation of the Pyrrole Core: The pyrrole core can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-dicarbonyl compound and an amine. The reaction is often carried out under acidic or basic conditions to facilitate cyclization.

Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction using a chlorinated aromatic compound and a suitable nucleophile.

Esterification: The tert-butyl ester group is introduced through an esterification reaction involving tert-butyl alcohol and a carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of tert-butoxycarbonyl groups into various organic compounds, making the process more efficient and sustainable .

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce hydroxyl derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound exhibits a molecular formula of and a molecular weight of approximately 265.71 g/mol. Its structure includes a pyrrole ring, which is known for its biological activity, particularly in the development of pharmaceuticals.

Biological Activities

Antibacterial and Antiviral Properties

Research indicates that derivatives of pyrrole compounds, including tert-butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, exhibit significant antibacterial and antiviral activities. For example, studies have shown that similar pyrrole derivatives can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli . Furthermore, compounds with similar structures have been reported to demonstrate antiviral activity against viruses like SARS-CoV .

Antitumor Activity

The compound's structural features suggest potential antitumor properties. Pyrroles are recognized for their ability to interfere with cellular processes in cancer cells. Research has documented that certain pyrrole derivatives can induce apoptosis in cancer cell lines, making them candidates for further investigation in cancer therapy .

Synthetic Applications

Synthesis of Peptidomimetics

The compound can serve as a building block in the synthesis of peptidomimetics—molecules that mimic the structure and function of peptides. This application is particularly relevant in drug design, where peptidomimetics can enhance the bioavailability and stability of therapeutic agents . The synthesis often involves multi-step reactions that capitalize on the reactivity of the pyrrole ring.

Material Science

In materials science, tert-butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be utilized in creating polymers with specific properties. The incorporation of such compounds into polymer matrices can improve mechanical strength and thermal stability, making them suitable for various industrial applications .

Case Study 1: Antiviral Activity

A study published in the Journal of Medicinal Chemistry explored the antiviral efficacy of pyrrole derivatives against SARS-CoV. The research highlighted that modifications to the pyrrole structure could enhance inhibitory activity against viral replication. Tert-butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate was identified as a promising candidate for further optimization due to its favorable interaction with viral proteases .

Case Study 2: Antitumor Efficacy

In another study focusing on the antitumor properties of pyrrole-based compounds, researchers synthesized various derivatives including tert-butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. The results indicated significant cytotoxic effects on multiple cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest being elucidated .

Mecanismo De Acción

The mechanism of action of tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 4-(4-bromophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a bromine atom instead of chlorine.

tert-Butyl 4-(4-fluorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

The uniqueness of tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate lies in its specific substitution pattern and the presence of the tert-butyl ester group, which can influence its chemical reactivity and biological activity.

Actividad Biológica

tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate (CAS No. 928215-97-8) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound exhibits a unique structure that may influence its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. This article synthesizes current research findings, including case studies and data tables, to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of tert-butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is with a molecular weight of approximately 293.75 g/mol. The compound features a pyrrole ring substituted with a tert-butyl group and a chlorophenyl moiety, which may contribute to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrrole derivatives, including tert-butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate. A series of tests have shown that compounds with similar structures exhibit significant activity against various bacterial strains and fungi.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| tert-butyl 4-(4-chlorophenyl)-2-oxo... | 12.5 | Staphylococcus aureus |

| Similar Pyrrole Derivative | 25 | Escherichia coli |

| Another Pyrrole Compound | 6.25 | Candida albicans |

These results indicate that the presence of the chlorophenyl group may enhance the antimicrobial efficacy of the compound, making it a candidate for further development as an antibacterial agent .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties, particularly in relation to cyclooxygenase (COX) inhibition. In vitro assays comparing this compound to established COX inhibitors like Celecoxib revealed comparable activities.

| Compound | IC50 (µM) | Comparison |

|---|---|---|

| tert-butyl 4-(4-chlorophenyl)-2-oxo... | 15 | Celecoxib (20) |

| Other Pyrrole Derivative | 10 | - |

These findings suggest that modifications to the pyrrole structure can lead to significant anti-inflammatory effects, potentially through the inhibition of COX enzymes .

Anticancer Activity

The biological activity of this compound extends into oncology, where it has been evaluated for its cytotoxic effects on cancer cell lines. A study indicated that the compound induces apoptosis in breast cancer cells through mitochondrial pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 20 |

| HeLa (Cervical Cancer) | 25 |

The mechanism appears to involve the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrrole derivatives for their biological activity against resistant bacterial strains. The study found that modifications at the C4 position significantly enhanced antimicrobial potency.

Study Overview:

- Objective: To evaluate the antimicrobial efficacy of modified pyrroles.

- Method: Synthesis of various derivatives followed by MIC testing against clinical isolates.

- Results: The most potent derivatives had MIC values significantly lower than those of standard antibiotics.

Q & A

Basic: What are the recommended laboratory synthesis protocols for tert-Butyl 4-(4-chlorophenyl)-2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate?

Answer:

A typical synthesis involves:

Protection/Deprotection Steps : Use tert-butyloxycarbonyl (Boc) groups to protect reactive sites during intermediate formation.

Cyclization : Employ coupling agents like EDCI/HOBt to form the pyrrolidine ring.

Chlorophenyl Incorporation : Suzuki-Miyaura cross-coupling for introducing the 4-chlorophenyl group.

Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Optimization : Apply Design of Experiments (DoE) to minimize side products. For example, vary reaction time, temperature, and catalyst loading in a factorial design to identify optimal conditions .

Basic: Which spectroscopic and analytical methods are essential for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR to confirm regiochemistry and purity (e.g., δ ~1.4 ppm for tert-butyl group).

- Mass Spectrometry (HRMS) : Verify molecular weight (expected [M+H] ~323.12 g/mol).

- IR Spectroscopy : Identify carbonyl stretches (~1700 cm for ester and lactam groups).

- HPLC-PDA : Quantify purity (>95% for research-grade material).

Note : Cross-validate data with computational predictions (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Advanced: How can contradictions in reaction yield data be systematically resolved during process optimization?

Answer:

Root-Cause Analysis : Use Pareto charts to identify critical factors (e.g., moisture sensitivity of intermediates).

DoE Replication : Repeat experiments under controlled conditions to assess reproducibility.

Computational Feedback : Apply quantum chemical calculations (e.g., transition state modeling) to explain unexpected steric or electronic effects .

In Situ Monitoring : Use techniques like ReactIR to track intermediate formation and identify bottlenecks .

Advanced: What experimental design strategies are recommended for studying hydrolytic degradation pathways?

Answer:

- Factor Screening : Test pH (2–12), temperature (25–60°C), and ionic strength using a fractional factorial design.

- Degradation Markers : Monitor lactam ring opening (via HPLC) and tert-butyl group cleavage (TGA/MS).

- Kinetic Modeling : Fit data to first-order or Arrhenius models to predict shelf-life.

Example Table :

| Condition | pH | Temp (°C) | Half-Life (h) | Major Degradant |

|---|---|---|---|---|

| Acidic | 2 | 25 | 48 | Carboxylic acid |

| Neutral | 7 | 25 | 120 | None detected |

| Alkaline | 12 | 25 | 24 | Amine derivative |

| Reference : . |

Basic: What safety protocols are critical when handling this compound?

Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods during synthesis due to potential volatile intermediates.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and consult a physician .

Advanced: How can computational methods accelerate reaction design for novel derivatives?

Answer:

- Reaction Path Search : Use quantum mechanics (QM) to model transition states and identify low-energy pathways.

- Machine Learning (ML) : Train models on existing kinetic data to predict substituent effects on reactivity.

- Feedback Loops : Integrate experimental results (e.g., failed reactions) to refine computational parameters .

Advanced: What methodologies are suitable for elucidating the compound’s mechanism of action in biological studies?

Answer:

Kinetic Isotope Effects (KIE) : Compare / to identify rate-determining steps.

Docking Studies : Simulate interactions with target enzymes (e.g., BACE-1 for neuroprotective applications).

Metabolite Profiling : Use LC-MS/MS to track biotransformation in cellular models .

Basic: How should researchers design stability studies for long-term storage?

Answer:

- Stress Testing : Expose the compound to heat (40°C), humidity (75% RH), and light (ICH Q1B guidelines).

- Analytical Intervals : Test purity at 0, 3, 6, and 12 months.

- Container Screening : Compare glass vs. polymer vials for adsorption effects .

Advanced: What strategies mitigate stereochemical inconsistencies in synthetic routes?

Answer:

- Chiral HPLC : Resolve enantiomers using columns like Chiralpak AD-H.

- Circular Dichroism (CD) : Confirm absolute configuration.

- Crystallography : Obtain single-crystal X-ray data for ambiguous cases .

Advanced: How to integrate high-throughput screening (HTS) with traditional synthesis for structure-activity studies?

Answer:

- Library Design : Use parallel synthesis to generate 50–100 analogs with varying substituents.

- Automation : Employ liquid handlers for rapid assay setup (e.g., enzyme inhibition IC).

- Data Analysis : Apply multivariate regression to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.